molecular formula C9H12N2O2 B1429925 Methyl 3,6-dimethylpyridazine-4-carboxylate CAS No. 897008-37-6

Methyl 3,6-dimethylpyridazine-4-carboxylate

Cat. No.: B1429925
CAS No.: 897008-37-6
M. Wt: 180.20 g/mol
InChI Key: IZRJQEVPEGZWRZ-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethylpyridazine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dimethylpyridazine-4-carboxylate typically involves the reaction of 3,6-dimethylpyridazine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine alcohols .

Scientific Research Applications

Methyl 3,6-dimethylpyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyridazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3,6-dimethylpyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

Properties

CAS No.

897008-37-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3,6-dimethylpyridazine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h5H,4H2,1-3H3

InChI Key

IZRJQEVPEGZWRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=N1)C)C(=O)OC

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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